BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Thermodynamic Properties of Barium Silicides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Barium silicide

Cat. No.: B13737294

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of barium silicides, a class of materials with growing interest in electronics and thermoelectric
applications. The stability and formation of these intermetallic compounds are governed by their
thermodynamic characteristics, making this data essential for materials synthesis, phase
diagram prediction, and the development of new technologies. This document summarizes the
available quantitative data, details the experimental and theoretical protocols used for their
determination, and visualizes key processes for enhanced understanding.

Core Thermodynamic Data

The primary thermodynamic property that has been rigorously investigated for the barium-
silicon system is the standard enthalpy of formation (AfH®). This value indicates the energy
released or absorbed when a compound is formed from its constituent elements in their
standard states and is a critical measure of its stability.

Enthalpy of Formation of Barium Silicides

Data for five key intermediate phases in the Ba-Si system have been determined both
experimentally, using high-temperature decomposition techniques, and theoretically, via first-
principles calculations. The values from both methods are in satisfactory agreement, providing
a reliable dataset for these compounds.[1][2]
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Table 1: Standard Enthalpy of Formation (AfH°) of Barium Silicide Phases

Experimental AfH° (kJ/mol- Theoretical (DFT) AfH°
Compound
atom) (kJ/mol-atom)

BazSi -35.8+ 7.0 -39.7
BasSis -42.4+52 -46.4
BaSi -50.1+£2.9 -51.5
BasSia -50.7+3.1 -50.6
BaSi2 -46.7 £ 3.5 -46.9

Source: Data derived from Balducci et al., 2008.[1][2]

Entropy and Heat Capacity

As of this review, specific experimental data for the standard molar entropy (S°) and heat
capacity (Cp) of barium silicide compounds are not widely available in the published literature.
These values are crucial for calculating the Gibbs free energy and understanding the
temperature-dependent stability of the phases.

In the absence of experimental data for the compounds, the properties of the constituent
elements are provided below. These values are fundamental for any thermodynamic modeling
or estimation, such as using the Neumann-Kopp rule to approximate the heat capacity of a
compound from its elements.

Table 2: Standard Molar Entropy and Heat Capacity of Constituent Elements (at 298.15 K)

Standard Molar Molar Heat
Element Phase Entropy, S° Capacity, Cp
(J/mol-K) (J/mol-K)
Barium (Ba) solid 62.5 28.07
Silicon (Si) solid 18.8 20.0
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Source: NIST Chemistry WebBook and established thermodynamic data tables.

Experimental Protocols

The determination of thermodynamic properties for refractory materials like barium silicides
requires specialized high-temperature techniques. The primary methods employed are
Knudsen Effusion Mass Spectrometry for enthalpy and adiabatic calorimetry for heat capacity.

Knudsen Effusion Mass Spectrometry (KEMS)

This is the principal experimental technique used to determine the enthalpy of formation of
barium silicides. The method is based on measuring the vapor pressure of a species in
equilibrium with a condensed phase at high temperature. For barium silicides, all intermediate
phases decompose by releasing monatomic barium gas.[1]

Detailed Methodology:

o Sample Preparation: A sample of the specific barium silicide phase (e.g., BaSi2) is placed
inside a Knudsen cell, which is a small, thermally stable container (often made of
molybdenum or tungsten) with a tiny orifice.

e High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to a
precise, high temperature (typically in the range of 1200-1600 K). This heating establishes
an equilibrium between the solid silicide and the gaseous barium effusing from the orifice.

e Molecular Beam Formation: The gas atoms escaping through the orifice form a molecular
beam that travels into a mass spectrometer. The high vacuum ensures the atoms travel
without collision.

e Mass Spectrometry: The beam is ionized (typically by electron impact), and the resulting ions
are separated by their mass-to-charge ratio. The intensity of the ion current for a specific
species (e.g., Ba™) is directly proportional to its partial pressure inside the cell.

» Data Analysis: By measuring the ion intensity as a function of temperature, the vapor
pressure of barium over the silicide can be determined using the Clausius-Clapeyron
equation. This allows for the calculation of the standard enthalpy change (AH®) of the
decomposition reaction.
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» Enthalpy of Formation Calculation: The standard enthalpy of formation of the silicide is then
derived from the experimentally determined enthalpy of the decomposition reaction using
Hess's Law. This calculation requires knowledge of the enthalpies of formation of the other

reactants and products.
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Workflow for determining enthalpy of formation via KEMS.
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Adiabatic Calorimetry

While not yet reported for barium silicides specifically, adiabatic calorimetry is the standard
method for determining the heat capacity (Cp) of solid materials as a function of temperature.

Detailed Methodology:

Sample Encapsulation: A precisely weighed sample is sealed in a sample holder within the
calorimeter.

e Thermal Isolation: The calorimeter is placed in a high-vacuum environment and surrounded
by adiabatic shields. These shields are actively heated to match the temperature of the
calorimeter, minimizing any heat loss to the surroundings.

o Heat Pulse Application: A known quantity of heat (a heat pulse) is supplied to the sample
using an electric heater.

o Temperature Measurement: The resulting small increase in the sample's temperature (AT) is
measured with high-precision thermometers.

o Heat Capacity Calculation: The heat capacity is calculated from the ratio of the heat supplied
to the measured temperature change (Cp = dQ/dT). This process is repeated over a wide
temperature range (e.g., from near absolute zero to high temperatures) to map out the Cp(T)
curve.

o Entropy Calculation: The standard molar entropy (S°) at a given temperature (e.g., 298.15 K)
can then be calculated by integrating the Cp/T vs. T data from 0 K to that temperature.

Theoretical Protocols

First-principles calculations, based on quantum mechanics, provide a powerful tool for
predicting and understanding the thermodynamic properties of materials without experimental
input.

Density Functional Theory (DFT)

DFT is the state-of-the-art computational method used to calculate the heats of formation for
barium silicides.[1] The protocol involves calculating the ground-state total energy of a
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system.
Detailed Methodology:

» Structure Definition: The known crystal structures of the barium silicide phases (e.g., BaSiz,
BaSi) and the constituent elements in their standard states (fcc-Barium, diamond-Silicon) are
used as input.

o Total Energy Calculation: A DFT software package is used to solve the Kohn-Sham
equations for these structures. This calculation determines the total electronic energy
(E_total) for each compound and element at O K. For accuracy, calculations are performed
using the generalized gradient approximation (GGA) for the exchange-correlation functional,
with plane-wave basis sets and ultrasoft pseudopotentials.[1]

o Structural Relaxation: Before the final energy calculation, the atomic positions and the size
and shape of the unit cell are optimized to find the lowest-energy (most stable) configuration.

o Enthalpy of Formation Calculation: The enthalpy of formation at 0 K for a compound BaxSiy
is calculated using the following formula: AfH°(BaxSiy) = E_total(BaxSiy) - [x * E_total(Ba) + vy
* E_total(Si)]

o Finite Temperature Corrections: To determine properties like entropy and heat capacity at
non-zero temperatures, DFT is combined with lattice dynamics (phonon) calculations. By
calculating the vibrational frequencies (phonons) of the crystal lattice, the vibrational
contributions to the entropy and heat capacity can be determined using statistical
mechanics.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b13737294?utm_src=pdf-body
https://www.researchgate.net/publication/248436237_Thermodynamic_properties_of_barium_silicides_from_vapor_pressure_measurements_and_density_functional_calculations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13737294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Inputs

Crystal Structure Crystal Structures
of BaxSiy of Ba and Si

FT Calculation

<l_l
=

Structural Relaxation
(Optimize Geometry)

l

Calculate Total Energy (E_total)
at0 K

Output & Deriv%tion

E_total(BaxSiy) E_total(Ba), E_total(Si)

v

Calculate AfH® using:
E(BaxSiy) - [x-E(Ba) + y-E(Si)]

AfH° (Barium Silicide)

Click to download full resolution via product page

Logical workflow for calculating enthalpy of formation via DFT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Properties of Barium Silicides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13737294#thermodynamic-properties-of-barium-
silicides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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